molecular formula C27H22N2 B11708360 3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B11708360
M. Wt: 374.5 g/mol
InChI Key: AQESHMDCMHVRIJ-UHFFFAOYSA-N
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Description

3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with biphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of chalcones with hydrazine derivatives. One common method is the cyclocondensation of chalcones with phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce dihydropyrazole derivatives .

Scientific Research Applications

3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

  • 1-(biphenyl-4-yl)-3,4,4-trichloro-3-buten-1-one
  • 3-(biphenyl-4-yl)-3-hydroxyquinuclidine
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

3-(biphenyl-4-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its biphenyl and phenyl groups contribute to its stability and potential for diverse applications .

Properties

Molecular Formula

C27H22N2

Molecular Weight

374.5 g/mol

IUPAC Name

2,3-diphenyl-5-(4-phenylphenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C27H22N2/c1-4-10-21(11-5-1)22-16-18-23(19-17-22)26-20-27(24-12-6-2-7-13-24)29(28-26)25-14-8-3-9-15-25/h1-19,27H,20H2

InChI Key

AQESHMDCMHVRIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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